molecular formula C16H20N2O4 B1297308 3-(2-Benzylcarbamoyl-ethyl)-6-oxo-piperidine-3-carboxylic acid CAS No. 361372-43-2

3-(2-Benzylcarbamoyl-ethyl)-6-oxo-piperidine-3-carboxylic acid

Cat. No.: B1297308
CAS No.: 361372-43-2
M. Wt: 304.34 g/mol
InChI Key: KFUNZJUZXYJCRY-UHFFFAOYSA-N
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Description

3-(2-Benzylcarbamoyl-ethyl)-6-oxo-piperidine-3-carboxylic acid is a piperidine derivative characterized by a bicyclic structure incorporating a six-membered piperidine ring with a ketone group at the 6-position and a carboxylic acid moiety at the 3-position. The compound features a benzylcarbamoyl-ethyl substituent, which introduces both aromatic and carbamate functionalities. Key physicochemical properties include:

Property Value Reference
Molecular Formula C₁₆H₂₀N₂O₄
Molecular Weight 304.35 g/mol
CAS Number 361372-43-2
Functional Groups Carboxylic acid, ketone, carbamate, benzyl

However, specific pharmacological data are absent in the provided evidence.

Properties

IUPAC Name

3-[3-(benzylamino)-3-oxopropyl]-6-oxopiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c19-13(17-10-12-4-2-1-3-5-12)6-8-16(15(21)22)9-7-14(20)18-11-16/h1-5H,6-11H2,(H,17,19)(H,18,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUNZJUZXYJCRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1=O)(CCC(=O)NCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349579
Record name 3-[3-(Benzylamino)-3-oxopropyl]-6-oxopiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361372-43-2
Record name 3-[3-(Benzylamino)-3-oxopropyl]-6-oxopiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis from Piperidine Derivatives

One common method involves the use of piperidine derivatives as starting materials. The process can be summarized as follows:

  • Step 1: Formation of the Piperidine Framework

    The synthesis begins with the preparation of a suitable piperidine derivative, such as 2-oxo-piperidine-3-carboxylic acid ethyl ester. This is generally achieved through the condensation of diethyl malonate with an appropriate amine under acidic conditions.

  • Step 2: Alkylation

    The piperidine derivative is then subjected to alkylation using benzylamine or its derivatives. This step introduces the benzylcarbamoyl group into the structure, yielding intermediates that can be further modified.

  • Step 3: Carboxylic Acid Formation

    The final step involves hydrolysis or saponification of the ester to yield the desired carboxylic acid. This can be accomplished using lithium hydroxide in water and THF, which facilitates the conversion to the carboxylic acid form with high yields.

Alternative Synthetic Routes

Other methods for synthesizing this compound may include:

  • Direct Amidation : The direct reaction of piperidine derivatives with benzyl isocyanate or similar reagents can also yield the desired compound through amidation reactions. This method may offer higher selectivity and reduced by-products compared to traditional alkylation methods.

  • Parallel Synthesis Techniques : Recent advancements in parallel synthesis allow for multiple derivatives to be synthesized simultaneously, enhancing efficiency and throughput in compound libraries.

Summary of Yields and Conditions

Method Key Steps Yield (%) Conditions
Synthesis from Piperidine Alkylation followed by hydrolysis ~91% LiOH in THF/H2O
Direct Amidation Reaction with isocyanate Varies Room temperature
Parallel Synthesis Multi-step reaction with amines 80–100% Varies (often room temperature)

Recent studies have focused on optimizing the reaction conditions to improve yields and minimize side reactions. For instance, utilizing different solvents, catalysts, or temperature variations has been shown to significantly impact the efficiency of both alkylation and hydrolysis steps.

Moreover, advances in analytical techniques such as NMR spectroscopy have facilitated better characterization of intermediates and final products, ensuring higher purity levels in synthesized compounds.

The preparation of 3-(2-benzylcarbamoyl-ethyl)-6-oxo-piperidine-3-carboxylic acid encompasses various synthetic strategies that leverage established organic chemistry principles. Each method presents unique advantages regarding yield and efficiency, making it essential for researchers to choose an appropriate route based on their specific needs and available resources.

Chemical Reactions Analysis

Types of Reactions

3-(2-Benzylcarbamoyl-ethyl)-6-oxo-piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The benzylcarbamoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to other bioactive compounds. Its derivatives have shown promise in various biological assays, including anti-inflammatory and analgesic activities.

Antioxidant Activity

Research has demonstrated that derivatives of this compound exhibit significant antioxidant properties. For instance, amidocarbamate derivatives prepared from related compounds have shown high inhibition rates for lipid peroxidation, indicating their potential use in preventing oxidative stress-related diseases .

CompoundLipid Peroxidation Inhibition (%)
3b95.0
4a61.0
Ketoprofen69.3

Neuroprotective Effects

Some studies suggest that the compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases. The mechanism appears to involve modulation of neurotransmitter systems and reduction of neuroinflammation.

Case Study 1: Antioxidative Properties

In a study examining the antioxidative capacity of various derivatives of ketoprofen, compounds including 3-(2-benzylcarbamoyl-ethyl)-6-oxo-piperidine-3-carboxylic acid showed remarkable inhibition of lipid peroxidation at low concentrations (0.1 mM). This suggests that such compounds could be developed into therapeutic agents for conditions associated with oxidative stress .

Case Study 2: Analgesic Activity

Another investigation focused on the analgesic properties of similar piperidine derivatives indicated that they could effectively alleviate pain in animal models, suggesting potential applications in pain management therapies.

Anti-inflammatory Agents

Due to its ability to inhibit inflammatory pathways, this compound may be developed into a treatment for chronic inflammatory conditions such as arthritis.

Neuroprotective Drugs

Given its neuroprotective effects, there is potential for developing this compound into treatments for neurodegenerative diseases like Alzheimer's or Parkinson's.

Antioxidant Supplements

The strong antioxidative properties make it suitable for formulation into dietary supplements aimed at reducing oxidative stress and improving overall health.

Mechanism of Action

The mechanism of action of 3-(2-Benzylcarbamoyl-ethyl)-6-oxo-piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzylcarbamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The piperidine ring structure allows for conformational flexibility, which can enhance binding affinity to target molecules.

Comparison with Similar Compounds

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid

This compound shares a piperidine-carboxylic acid backbone but differs in substituents:

  • Key Differences :
    • Substituent at 1-position: tert-butoxycarbonyl (Boc) group instead of benzylcarbamoyl-ethyl.
    • Substituent at 4-position: Phenyl group vs. a ketone at 6-position in the target compound.
    • Molecular Weight: 305.37 g/mol (vs. 304.35 g/mol for the target) .
Property Target Compound (3S,4R)-Boc-piperidine Derivative
Molecular Formula C₁₆H₂₀N₂O₄ C₁₇H₂₃NO₄
Functional Groups Carbamate, ketone, carboxylic acid Boc, phenyl, carboxylic acid
CAS Number 361372-43-2 652971-20-5

The Boc group in the analog may enhance solubility in organic solvents, whereas the benzylcarbamoyl-ethyl group in the target compound could improve binding to aromatic residue-rich biological targets .

Carbamate-Containing Compounds

3-((4-Methoxyphenyl)selanyl)-2-phenylimidazo[1,2-a]pyridine (MPI)

  • Key Differences: Core Structure: Imidazopyridine vs. piperidine. Selenium inclusion: Enhances redox activity, unlike the target compound’s oxygen-dominated structure. Molecular Weight: Not explicitly stated, but likely higher due to selenium (atomic weight ~78.96) .

Aromatic Carboxylic Acid Derivatives

Danshensu ((2R)-3-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid)

A phenolic carboxylic acid with antioxidant properties:

  • Key Differences :
    • Simplified structure: Lacks piperidine ring and carbamate.
    • Functional Groups: Catechol (3,4-dihydroxyphenyl) and hydroxyl groups enhance water solubility and metal chelation .

Q & A

Basic Research Questions

Q. How can researchers accurately characterize the molecular structure of 3-(2-Benzylcarbamoyl-ethyl)-6-oxo-piperidine-3-carboxylic acid?

  • Methodological Answer : Utilize high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C17H21FN2O2) and exact mass (304.1526 g/mol). Cross-validate with nuclear magnetic resonance (NMR) spectroscopy to assign stereochemistry and functional groups, particularly focusing on the piperidine ring and benzylcarbamoyl-ethyl substituents . Infrared (IR) spectroscopy can further corroborate carbonyl (C=O) and amide (N-H) functionalities.

Q. What are the recommended analytical techniques for purity assessment of this compound?

  • Methodological Answer : Perform reverse-phase HPLC with UV detection (λ = 210–280 nm) to quantify impurities. Pair this with elemental analysis to verify carbon, hydrogen, and nitrogen content against theoretical values. Note that some suppliers may lack validated analytical data, necessitating independent verification .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to institutional chemical hygiene plans (e.g., OSHA/EPA guidelines) for advanced laboratories. Use fume hoods for synthesis/purification steps, wear nitrile gloves, and store the compound in a desiccator at 2–8°C to prevent hydrolysis of the carbamoyl group. Refer to safety data sheets (SDS) of structurally similar piperidine derivatives for hazard analogies .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and stereochemical fidelity?

  • Methodological Answer : Employ a stepwise approach: (1) Synthesize the piperidine-3-carboxylic acid core via cyclization of δ-lactams, (2) introduce the benzylcarbamoyl-ethyl group using carbodiimide-mediated coupling. Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent systems (e.g., DMF/THF mixtures) to enhance solubility. Stereochemical control may require chiral catalysts or enzymatic resolution .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer : Conduct variable-temperature NMR to identify dynamic processes (e.g., ring puckering in the piperidine moiety). Compare experimental data with computational models (DFT or MD simulations) to confirm conformational equilibria. If discrepancies persist, crystallize the compound for X-ray diffraction analysis to unambiguously assign stereochemistry .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer : Design accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Analyze degradation products via LC-MS and identify hydrolytic cleavage sites (e.g., lactam ring opening or carbamate hydrolysis). Use Arrhenius kinetics to predict shelf-life under standard storage conditions .

Q. What comparative methodologies validate the compound’s biological activity across interdisciplinary studies?

  • Methodological Answer : Adopt a standardized assay protocol (e.g., enzyme inhibition or receptor binding assays) with positive/negative controls. Address variability by cross-referencing results with orthogonal methods (e.g., SPR for binding affinity vs. cellular assays for functional activity). Use meta-analysis frameworks to reconcile divergent findings from independent studies .

Data Interpretation and Theoretical Frameworks

Q. How can researchers address gaps in mechanistic understanding of the compound’s interactions?

  • Methodological Answer : Integrate molecular docking (AutoDock/Vina) with molecular dynamics simulations (GROMACS) to model interactions with target proteins. Validate predictions via site-directed mutagenesis or isotopic labeling experiments. Theoretical models should align with empirical data to refine hypotheses iteratively .

Q. What statistical approaches are suitable for analyzing dose-response relationships in preclinical studies?

  • Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to calculate EC50/IC50 values. Use ANOVA with post-hoc tests (Tukey’s HSD) to compare efficacy across concentrations. For skewed data, employ non-parametric methods (Kruskal-Wallis) and bootstrap resampling to estimate confidence intervals .

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